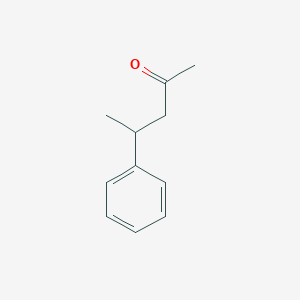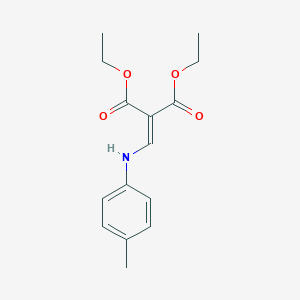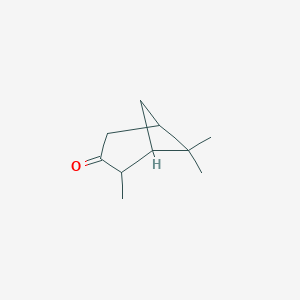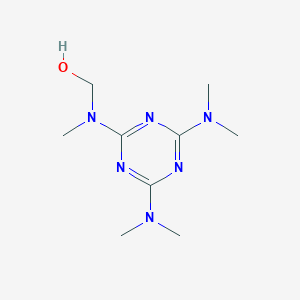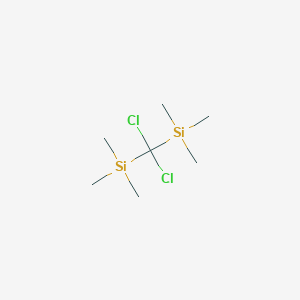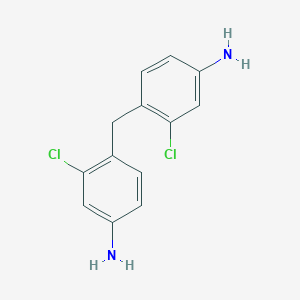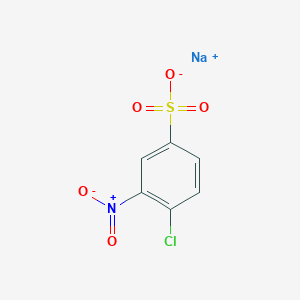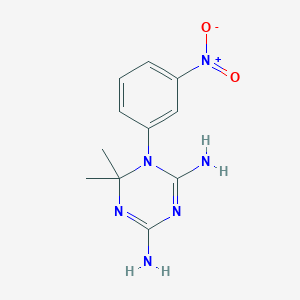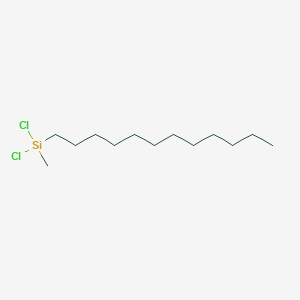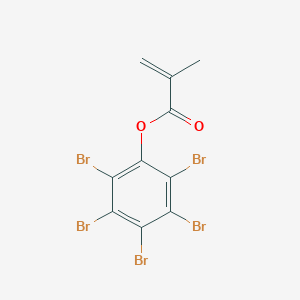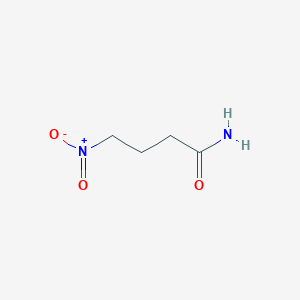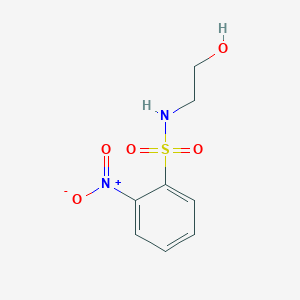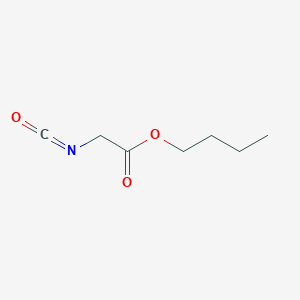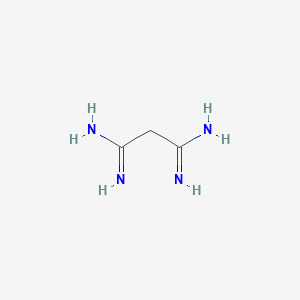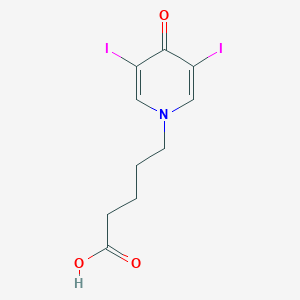
1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a derivative of pyridine and valeric acid and has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. In addition, it has been shown to exhibit antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- in lab experiments is its potential as an antitumor agent. It has also been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo-. One area of research could focus on its potential as an antitumor agent and its mechanism of action. Another area of research could focus on its potential as an antibacterial and antifungal agent and its safety and efficacy. Additionally, further studies could be conducted to determine its potential for use in other areas of medicine, such as inflammation and oxidative stress.
Synthesemethoden
The synthesis of 1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- can be achieved through the reaction of pyridine-4-carboxylic acid with 1,4-dihydro-3,5-diiodo-4-oxo-2-pyridinecarboxylic acid. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled conditions.
Wissenschaftliche Forschungsanwendungen
1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- has been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity against various cancer cell lines. It has also been studied for its potential use as an antifungal and antibacterial agent.
Eigenschaften
CAS-Nummer |
16344-98-2 |
|---|---|
Produktname |
1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- |
Molekularformel |
C10H11I2NO3 |
Molekulargewicht |
447.01 g/mol |
IUPAC-Name |
5-(3,5-diiodo-4-oxopyridin-1-yl)pentanoic acid |
InChI |
InChI=1S/C10H11I2NO3/c11-7-5-13(6-8(12)10(7)16)4-2-1-3-9(14)15/h5-6H,1-4H2,(H,14,15) |
InChI-Schlüssel |
QVAWNGWADTXLBI-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C(=CN1CCCCC(=O)O)I)I |
Kanonische SMILES |
C1=C(C(=O)C(=CN1CCCCC(=O)O)I)I |
Andere CAS-Nummern |
16344-98-2 |
Synonyme |
3,5-Diiodo-4-oxo-1(4H)-pyridinevaleric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



